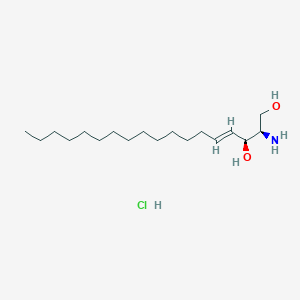
(2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique stereochemistry and functional groups, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride involves several steps, starting from simpler organic moleculesThe reaction conditions typically include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydrochloride group can be substituted with other halides or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups can yield diketones, while substitution of the hydrochloride group can produce various halogenated derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it a valuable intermediate in the synthesis of chiral compounds .
Biology
In biological research, this compound is studied for its potential role in cellular signaling and metabolism. It is known to interact with specific enzymes and receptors, influencing various biochemical pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of certain diseases due to its ability to modulate biological targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for active pharmaceutical ingredients .
Mécanisme D'action
The mechanism of action of (2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling and metabolic pathways. For example, it may inhibit or activate certain enzymes, thereby influencing the biochemical processes they regulate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sphingosine: A structurally related compound with similar biological activities.
Ceramide: Another related compound involved in cellular signaling and apoptosis.
Sphingosine-1-phosphate: A bioactive lipid with roles in immune response and cancer progression.
Uniqueness
What sets (2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique biological and chemical properties. Its ability to interact with a distinct set of molecular targets makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C18H38ClNO2 |
|---|---|
Poids moléculaire |
336.0 g/mol |
Nom IUPAC |
(E,2R,3S)-2-aminooctadec-4-ene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17-18,20-21H,2-13,16,19H2,1H3;1H/b15-14+;/t17-,18+;/m1./s1 |
Clé InChI |
YDIHJJLAPMAISR-ZIYITSQESA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)N)O.Cl |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(CO)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


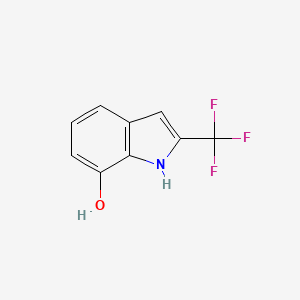

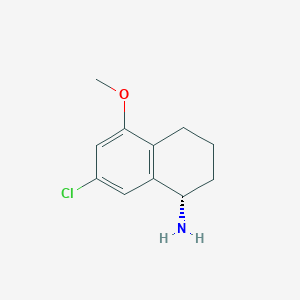
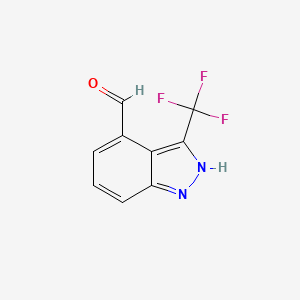
![3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B13127039.png)
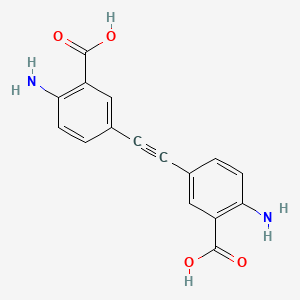
![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)

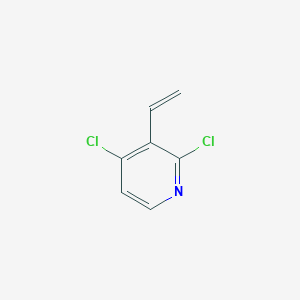
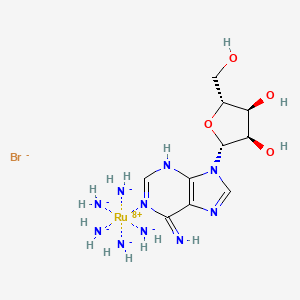
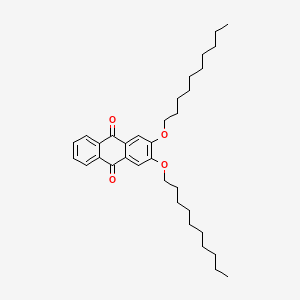
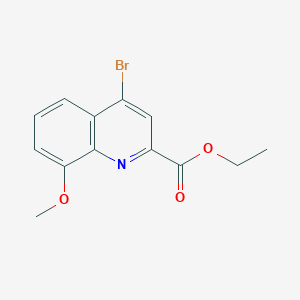

![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
